molecular formula C7H15NO3 B8060710 (S)-2-Amino-7-hydroxyheptanoic acid

(S)-2-Amino-7-hydroxyheptanoic acid

Cat. No.: B8060710
M. Wt: 161.20 g/mol
InChI Key: HNNFYWQGCVWFSF-LURJTMIESA-N
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Description

(S)-2-Amino-7-hydroxyheptanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-7-hydroxyheptanoic acid typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method is the asymmetric synthesis, which can be achieved through the use of chiral catalysts or chiral auxiliaries. The reaction conditions often involve the use of mild temperatures and controlled pH to prevent the degradation of the amino and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts or enzymatic processes to achieve high yields and purity. These methods are preferred due to their environmental friendliness and efficiency. The use of genetically engineered microorganisms to produce the compound through fermentation is also a viable industrial approach.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-7-hydroxyheptanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-keto-7-hydroxyheptanoic acid.

    Reduction: Formation of 2-amino-7-hydroxyheptanol.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

(S)-2-Amino-7-hydroxyheptanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of biodegradable polymers and other materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-7-hydroxyheptanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoheptanoic acid: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    7-Hydroxyheptanoic acid: Lacks the amino group, limiting its biological activity.

    2-Amino-6-hydroxyhexanoic acid: Has a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

(S)-2-Amino-7-hydroxyheptanoic acid is unique due to the presence of both amino and hydroxyl groups on a heptanoic acid backbone, providing a versatile platform for various chemical modifications and biological interactions.

Properties

IUPAC Name

(2S)-2-amino-7-hydroxyheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c8-6(7(10)11)4-2-1-3-5-9/h6,9H,1-5,8H2,(H,10,11)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNFYWQGCVWFSF-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(C(=O)O)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC[C@@H](C(=O)O)N)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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